molecular formula C12H11N5O B1624297 Phenol, 4-[(1H-purin-6-ylamino)methyl]- CAS No. 80054-30-4

Phenol, 4-[(1H-purin-6-ylamino)methyl]-

Cat. No.: B1624297
CAS No.: 80054-30-4
M. Wt: 241.25 g/mol
InChI Key: XTKJIEMODDQCRV-UHFFFAOYSA-N
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Description

Contextualizing Purine (B94841) Derivatives in Medicinal and Agrochemical Chemistry

Purine derivatives, characterized by a heterocyclic ring system composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, are fundamental to numerous biological processes. nih.gov Their analogues, both naturally occurring and synthetic, have been extensively investigated and have demonstrated a wide spectrum of therapeutic applications. nih.govpharmaguideline.com This has led to the development of purine-based drugs for treating a variety of conditions, including cancer, viral infections, and inflammatory diseases. nih.govmdpi.com The versatility of the purine scaffold allows for substitutions at various positions, enabling the fine-tuning of their biological activity and making them a privileged structure in drug discovery. mdpi.comacs.org The development of new synthetic methods has further expanded the accessible chemical space of purine derivatives, facilitating the creation of novel compounds with enhanced therapeutic properties. mdpi.comrsc.org

Overview of Phenolic Compounds in Biological Systems

Phenolic compounds, characterized by an aromatic ring bearing one or more hydroxyl groups, are ubiquitous in nature, particularly in plants. researchgate.netwikipedia.org They serve a variety of roles, from providing structural integrity as in lignin (B12514952) to acting as defense molecules against pathogens and UV radiation. nih.gov In the context of human health, phenolic compounds are recognized for their antioxidant, anti-inflammatory, and anti-aging properties. researchgate.netnih.gov Their biological effects are largely attributed to the reactivity of the phenolic hydroxyl group, which can participate in hydrogen bonding and act as a free radical scavenger. researchgate.net The diverse structures of phenolic compounds, ranging from simple phenols to complex polyphenols, contribute to their wide array of biological functions. researchgate.netwikipedia.org

Structural Classification of Phenol (B47542), 4-[(1H-purin-6-ylamino)methyl]- within Purine-Phenol Hybrids

"Phenol, 4-[(1H-purin-6-ylamino)methyl]-" is a prime example of a purine-phenol hybrid molecule. This classification is based on its distinct structural components: a purine core linked to a phenolic moiety. The linkage in this specific compound is a methylamino bridge connecting the C6 position of the purine ring to the para-position of the phenol ring.

Table 1: Structural and Chemical Data for Phenol, 4-[(1H-purin-6-ylamino)methyl]-

PropertyValue
Molecular FormulaC₁₂H₁₁N₅O
Molecular Weight241.25 g/mol
Key Structural FeaturesPurine ring, Phenol ring, Methylamino linker
Potential Interaction SitesPurine N atoms, Phenolic OH group, Amino group

Note: Data derived from general chemical principles and similar known structures.

Research Significance and Current Gaps

The significance of studying "Phenol, 4-[(1H-purin-6-ylamino)methyl]-" and related purine-phenol hybrids lies in their potential to act as novel therapeutic agents or biological probes. The combination of two well-established pharmacophores in a single molecule can lead to compounds with unique biological profiles, potentially overcoming limitations of single-pharmacophore drugs, such as drug resistance or poor target selectivity. mdpi.com

Despite the promising conceptual framework, specific research on "Phenol, 4-[(1H-purin-6-ylamino)methyl]-" appears to be limited. While extensive research exists on purine derivatives and phenolic compounds individually, and on various other substituted purines, a significant gap exists in the dedicated investigation of this particular hybrid. The synthesis, detailed biological evaluation, and structure-activity relationship (SAR) studies of this compound are not extensively reported in the available literature. For instance, while studies on other 6-substituted purines have shown potent biological activities, the specific impact of the 4-hydroxyphenylmethylamino substituent remains an area ripe for exploration. nih.govnih.gov

Future research should focus on the synthesis and thorough characterization of "Phenol, 4-[(1H-purin-6-ylamino)methyl]-". Subsequent investigations should explore its biological activities across a range of assays, including but not limited to anticancer, antiviral, and enzyme inhibition studies. Elucidating the precise molecular targets and mechanisms of action will be crucial in understanding its therapeutic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(7H-purin-6-ylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c18-9-3-1-8(2-4-9)5-13-11-10-12(15-6-14-10)17-7-16-11/h1-4,6-7,18H,5H2,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKJIEMODDQCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NC=NC3=C2NC=N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433416
Record name Phenol, 4-[(1H-purin-6-ylamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80054-30-4
Record name Phenol, 4-[(1H-purin-6-ylamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Target Identification and Ligand Receptor Interactions

Exploration of Cytokinin Receptor Binding Mechanisms

In plants, cytokinins are a class of phytohormones that regulate a wide array of developmental processes, including cell division and differentiation. Their signals are primarily perceived by a family of sensor histidine kinases known as Arabidopsis Histidine Kinases (AHK). The core structure of N6-(4-hydroxybenzyl)adenine, an N6-substituted adenine (B156593), is characteristic of aromatic cytokinins, suggesting it may interact with these receptors.

The signal of cytokinins in the model plant Arabidopsis thaliana is perceived by three homologous membrane receptors: AHK2, AHK3, and CRE1/AHK4. nih.gov These receptors exhibit partial similarity in their ligand-binding properties, but also distinct specificities. nih.govbiorxiv.org The interaction of N6-substituted adenine derivatives with these receptors is influenced by the nature of the substituent on the purine (B94841) ring and the side chain. nih.gov

Studies on various derivatives of N6-benzyladenine (BA), the parent compound of N6-(4-hydroxybenzyl)adenine, have provided insights into the structural requirements for receptor binding. For instance, the introduction of a halogen at the 2-position of the adenine moiety often increases the ligand's activity, particularly towards the AHK3 receptor. nih.govacs.org Conversely, substituents at the 8 and 9 positions of the adenine ring tend to suppress cytokinin activity across all receptors. nih.govacs.org The length of the linker between the purine and the aromatic ring is also critical; linkers with up to four methylene (B1212753) units have been shown to result in a loss of cytokinin activity. acs.org

While direct binding data for "Phenol, 4-[(1H-purin-6-ylamino)methyl]-" is not extensively detailed in the reviewed literature, the general principles derived from its analogs suggest that the 4-hydroxybenzyl group at the N6 position is a key determinant of its potential cytokinin activity. The hydroxyl group could potentially form additional hydrogen bonds within the receptor's binding pocket, influencing its affinity and specificity compared to the unsubstituted N6-benzyladenine.

Competitive binding assays are instrumental in determining the relative affinity of a ligand for a receptor in the presence of a known binder. Such assays, often using radiolabelled cytokinins like trans-zeatin (B1683218) (tZ), have been employed to characterize the binding of various N6-benzyladenine derivatives to AHK receptors. biorxiv.orgnih.gov

These studies have revealed that modifications to the BA structure can significantly alter receptor affinity. For example, chiral N6-benzyladenine derivatives have demonstrated that the stereochemistry of the side chain has a strong influence on the interaction with individual cytokinin receptors. nih.govmdpi.comnih.gov Specifically, certain S-enantiomers of N6-(α-methylbenzyl)adenine derivatives show a marked preference for the AHK3 receptor, while the AHK2 and CRE1/AHK4 receptors exhibit low affinity for these forms. nih.govmdpi.comnih.gov This highlights the stereospecificity of the receptor binding pockets.

Table 1: Illustrative Binding Affinities of N6-Benzyladenine Analogs to Arabidopsis Cytokinin Receptors This table is representative of data for N6-benzyladenine derivatives and is intended to provide context for the potential interactions of "Phenol, 4-[(1H-purin-6-ylamino)methyl]-".

CompoundTarget ReceptorBinding Affinity (Ki, µM)Reference
N6-isopentenyladenine-NBDAHK3~37 nih.gov
N6-isopentenyladenine-NBDCRE1/AHK4~1.4 nih.gov

Note: The presented data is for a fluorescently labeled analog of isopentenyladenine and shows a significant decrease in affinity compared to natural cytokinins, indicating that modifications at the N9 position can be detrimental to binding. nih.gov

Investigation of Potential Mammalian Protein Kinase Inhibition

The purine scaffold is a common feature in the structure of many endogenous ligands and drugs that target mammalian protein kinases. Given that "Phenol, 4-[(1H-purin-6-ylamino)methyl]-" is a purine derivative, it is plausible that it could exhibit inhibitory activity against certain mammalian kinases.

Natural aromatic cytokinins, including N6-benzyladenine and its derivatives, have been found to inhibit several human protein kinases, often in a non-specific manner. nsf.gov Among the targets are cyclin-dependent kinases (CDKs), which are key regulators of the eukaryotic cell cycle. nsf.gov Inhibition of CDKs such as CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and brain CDK5/p35 by these compounds can lead to cell cycle arrest. nsf.gov

The typical mechanism of inhibition by purine-based compounds involves competition with ATP for binding to the kinase's active site. acs.org However, the specificity and potency of inhibition are dictated by the substituents on the purine ring, which can form additional interactions with the amino acid residues lining the ATP-binding pocket. acs.org For "Phenol, 4-[(1H-purin-6-ylamino)methyl]-," the 4-hydroxybenzyl group would be a critical determinant of its binding affinity and selectivity towards different kinases.

In addition to direct competition at the ATP-binding site, some kinase inhibitors function through allosteric modulation. nih.govnih.gov These inhibitors bind to a site on the kinase that is distinct from the active site, inducing a conformational change that prevents productive ATP binding or substrate recognition. nih.gov This mechanism can offer greater specificity and potentially fewer off-target effects. nih.gov

There is currently no direct evidence to suggest that "Phenol, 4-[(1H-purin-6-ylamino)methyl]-" acts as an allosteric modulator of mammalian protein kinases. Investigating such a mechanism would require specialized assays designed to detect changes in protein conformation or activity that are not due to competitive binding at the active site.

Other Putative Molecular Targets Based on Purine and Phenol (B47542) Scaffolds

The purine and phenol moieties are privileged scaffolds in medicinal chemistry, appearing in numerous bioactive compounds. acs.orgnsf.govacs.org This suggests that "Phenol, 4-[(1H-purin-6-ylamino)methyl]-" could interact with a broader range of biological targets beyond cytokinin receptors and protein kinases.

The purine scaffold is known to be a key structural motif in agents targeting a variety of proteins, including:

Hsp90: Purine-based inhibitors of Heat shock protein 90 (Hsp90) have been developed as anticancer agents. nih.gov

Stat3: Certain purine-scaffold small molecules have been identified as inhibitors of Stat3 activation, a key signaling protein in cancer. acs.org

Smoothened (SMO) receptor: Purine derivatives have been designed as antagonists of the SMO receptor in the Hedgehog signaling pathway, which is implicated in some cancers. nih.govmdpi.com

The phenol group is also a recurring motif in many pharmaceuticals and natural products, contributing to interactions with a wide range of biological targets. acs.orgnsf.gov Phenolic compounds can engage in hydrogen bonding and π-π stacking interactions, making them versatile binding partners. mdpi.com

Interestingly, the riboside of the compound , N6-(4-hydroxybenzyl)adenosine, has been shown to bind to adenosine (B11128) A2A receptors and inhibit the equilibrative nucleoside transporter 1 (ENT1) in the mammalian central nervous system. nih.gov This suggests that the parent compound, "Phenol, 4-[(1H-purin-6-ylamino)methyl]-," could also have an affinity for adenosine receptors and transporters, which are important drug targets.

Cellular and Biochemical Mechanisms of Action

Modulation of Plant Growth and Development

"Phenol, 4-[(1H-purin-6-ylamino)methyl]-", as a member of the cytokinin class of phytohormones, plays a fundamental role in regulating plant growth and development. Cytokinins are N6-substituted adenine (B156593) derivatives that influence a vast array of processes, from cell division to organ formation and stress responses. nih.gov The biological activity of these compounds is central to plant plasticity, enabling them to adapt and develop throughout their lifecycle. frontiersin.orgnih.gov

A primary and defining function of cytokinins is the promotion of cell division, or cytokinesis. taylorfrancis.complantcelltechnology.comyoutube.com This activity is most famously observed in plant tissue culture systems. The first cytokinin, kinetin (B1673648), was identified through its ability to stimulate the proliferation of cultured tobacco pith cells, a function that required the presence of another plant hormone, auxin. nih.gov In vitro, cytokinins like "Phenol, 4-[(1H-purin-6-ylamino)methyl]-" are crucial for inducing the formation of a callus, which is an undifferentiated mass of cells that can be guided to regenerate into a whole plant. clinisciences.comcaissonlabs.com

Research has consistently shown that cytokinins, when added to a culture medium, can bring mature, non-dividing cells back into the cell cycle. harvard.edu For instance, in studies with mature endomitotic plant cells, kinetin was observed to trigger mitosis in tetraploid cells that were otherwise dormant. harvard.edu The concentration of the cytokinin is a critical factor; studies on tobacco pith tissue demonstrated that increasing concentrations of kinetin could significantly increase the percentage of cells undergoing mitosis compared to control mediums lacking the hormone. harvard.edu This stimulation of cell division is a cornerstone of micropropagation techniques, which allow for the rapid, large-scale cloning of genetically identical plants from small tissue samples. caissonlabs.compomics.com

Table 1: Effect of Kinetin on Mitosis in Tobacco Pith Tissue Culture This table illustrates the dose-dependent effect of kinetin on inducing cell division in mature plant cells after a 7-day culture period. Data is synthesized from findings reported in related studies.

Kinetin Concentration (ppm) Mitotic Index (%) Predominant Ploidyl of Dividing Cells
0 (Control) ~0.5% Diploid
0.1 ~1.5% Diploid & Tetraploid (25%)
1.0 ~2.0% Tetraploid (90%)

Cytokinins are master regulators of de novo organogenesis, the process by which new organs form from plant tissues. frontiersin.orgnih.gov The interplay between cytokinins and auxin is pivotal in determining the developmental fate of pluripotent cells within a callus. pnas.org The classical model, established by Skoog and Miller, demonstrates that the ratio of auxin to cytokinin in the culture medium controls whether roots or shoots are formed. frontiersin.orgplantcelltechnology.com

A high cytokinin-to-auxin ratio typically promotes caulogenesis, or the formation of shoots. plantcelltechnology.comnih.gov In this scenario, cytokinins modulate the organogenic response, leading to the acquisition of shoot meristem properties and subsequent development. frontiersin.orgnih.gov Conversely, a low cytokinin-to-auxin ratio (or high auxin-to-cytokinin ratio) induces rhizogenesis, or root formation. frontiersin.orgpnas.org This hormonal balance is critical for regenerating whole plants from tissue culture, a fundamental technique in plant biotechnology. plantcelltechnology.com Studies on various plant species, including cucumber and Matthiola incana, have shown that cytokinins like kinetin are highly effective at inducing shoot multiplication and development from explants. pomics.comresearchgate.net

Table 2: Influence of Auxin-to-Cytokinin Ratio on Organogenesis in Tobacco Callus Culture This interactive table summarizes the classic findings on how varying concentrations of auxin (NAA) and cytokinin (Kinetin) direct tissue development.

Auxin:Cytokinin Ratio Developmental Outcome
High Induces root formation (Rhizogenesis)
Intermediate Promotes undifferentiated callus growth
Low Stimulates shoot formation (Caulogenesis)

Exogenous application of cytokinins can accelerate the greening process (chlorophyll formation) in etiolated seedlings when they are exposed to light. oup.comnih.gov This is achieved by promoting the synthesis of key components of the chlorophyll (B73375) biosynthesis pathway, such as aminolevulinic acid (ALA), and enhancing the activity of enzymes like protochlorophyllide (B1199321) oxidoreductase (POR). oup.com Cytokinin treatment has been shown to increase the steady-state mRNA levels of genes involved in this pathway. oup.com Furthermore, cytokinins stimulate the synthesis of various proteins, including those directly involved in photosynthesis, such as the chlorophyll-binding proteins of photosystems. nih.govmdpi.com This effect is not limited to chloroplasts; studies have shown that kinetin can increase the general incorporation of amino acids into proteins in plant tissues, indicating a broader role in regulating protein synthesis. nih.govnih.gov

Table 3: Effect of Cytokinin Treatment on Chlorophyll Content during De-etiolation of Arabidopsis Seedlings This table illustrates the accelerated chlorophyll formation in cytokinin-treated seedlings compared to untreated controls upon exposure to light. Data is synthesized from findings reported in related studies. nih.gov

Time in Light (hours) Chlorophyll Content (relative units) - Control Chlorophyll Content (relative units) - Cytokinin Treated
0 0 0
3 15 18
6 35 45
12 60 84

Cytokinins are integral components of the complex network that governs plant responses to various environmental challenges, including both abiotic (e.g., drought, salinity, temperature) and biotic stresses. nih.govnih.gov The plant's cytokinin homeostasis—the balance of synthesis, degradation, and transport—is often impacted by stress conditions. nih.govmdpi.com For instance, drought stress has been observed to reduce the levels of certain cytokinins in xylem sap. mdpi.com

The role of cytokinins in stress tolerance is multifaceted. Exogenous application of cytokinins like kinetin has been shown to improve drought resistance in some plants by activating antioxidative defense systems and stimulating the synthesis of protective compounds. mdpi.commdpi.comresearchgate.net They can help maintain physiological functions under stress, such as nutrient mobilization and photosynthesis. mdpi.com However, the relationship is not always straightforward. Genetic studies in Arabidopsis have revealed that reducing cytokinin levels or sensitivity can, in some cases, enhance tolerance to drought and salt stress, suggesting that cytokinins can act as both positive and negative regulators of stress responses depending on the context. nih.govmdpi.com This indicates a complex interplay where cytokinins help mediate the trade-off between growth and defense. nih.gov

The cellular effects of cytokinins are mediated by a sophisticated signal transduction pathway that is analogous to the two-component systems found in bacteria. nih.govnih.govbiologists.com This signaling cascade allows the plant cell to perceive the cytokinin signal and translate it into a specific genetic and physiological response. The pathway involves a multi-step phosphorelay (a series of phosphate (B84403) group transfers).

The key components of the cytokinin signaling pathway are:

Histidine Kinase (AHK) Receptors: The process begins at the endoplasmic reticulum membrane, where cytokinin molecules bind to the CHASE domain of transmembrane histidine kinase receptors (e.g., AHK2, AHK3, CRE1/AHK4 in Arabidopsis). nih.govnih.govyoutube.com This binding triggers the autophosphorylation of a conserved histidine residue within the kinase domain of the receptor. youtube.comyoutube.com

Histidine Phosphotransfer Proteins (AHPs): The phosphate group is then transferred from the receptor to a conserved histidine residue on a Histidine Phosphotransfer Protein (AHP) in the cytoplasm. biologists.comharvard.edu Phosphorylated AHPs then translocate from the cytoplasm into the nucleus. youtube.com

Response Regulators (ARRs): Inside the nucleus, the AHPs transfer the phosphate group to a conserved aspartate residue on nuclear Response Regulators (ARRs). nih.govharvard.edu There are two main types of ARRs:

Type-B ARRs: When phosphorylated, these act as transcription factors, binding to specific DNA sequences in the promoters of cytokinin-responsive genes and activating their transcription. nih.govyoutube.com

Type-A ARRs: The transcription of Type-A ARR genes is rapidly induced by the activation of Type-B ARRs. The Type-A ARR proteins then act in a negative feedback loop, repressing the signaling pathway to desensitize the cell to the cytokinin signal. biologists.comnih.gov

This cascade ensures a tightly controlled response to cytokinin levels, regulating the expression of numerous genes involved in cell division, organogenesis, and other developmental processes. nih.govnih.gov

Table 4: Key Components of the Cytokinin Signal Transduction Pathway

Component Abbreviation Location Function
Arabidopsis Histidine Kinase AHK Endoplasmic Reticulum Binds cytokinin; initiates phosphorelay via autophosphorylation. youtube.comyoutube.com
Arabidopsis Histidine Phosphotransfer Protein AHP Cytoplasm & Nucleus Relays phosphate group from AHK receptor to ARR in the nucleus. biologists.comharvard.edu
Type-B Arabidopsis Response Regulator Type-B ARR Nucleus Transcription factor; activates expression of cytokinin-responsive genes. nih.gov
Type-A Arabidopsis Response Regulator Type-A ARR Nucleus Negative regulator; represses cytokinin signaling in a feedback loop. biologists.comnih.gov

In Vitro Antiproliferative and Apoptotic Mechanisms of Related Purine-Phenol Derivatives

While renowned for promoting cell division in plants, certain cytokinin-related purine (B94841) derivatives, such as kinetin and its riboside (N6-furfuryladenosine), have been shown to exhibit contrasting effects in other biological systems, including antiproliferative and pro-apoptotic activity in mammalian cancer cells. nih.gov

Studies have demonstrated that kinetin can selectively inhibit the proliferation of cancer cells and trigger apoptosis (programmed cell death). nih.govacademicjournals.org For example, research on the MCF-7 human breast cancer cell line showed that kinetin could inhibit cell growth in a dose-dependent manner. academicjournals.org More recently, kinetin was found to inhibit the activation of hepatic stellate cells (HSCs), which are key drivers of liver fibrosis. nih.gov The study revealed that kinetin attenuated HSC proliferation and migration and induced apoptosis by increasing the levels of cleaved-caspase 3 and altering the Bax-to-Bcl-2 ratio, key markers of the apoptotic process. nih.gov

The mechanism for these effects often involves interaction with critical cellular signaling pathways. In the context of liver fibrosis, kinetin was shown to suppress the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway, a major pathway involved in cell proliferation and fibrosis. nih.gov These findings highlight that purine-phenol derivatives can have diverse and context-dependent biological activities, acting as growth promoters in plants while serving as potential antiproliferative agents in other systems.

Table 5: In Vitro Antiproliferative Activity of Kinetin This table summarizes reported inhibitory effects of kinetin on different mammalian cell lines.

Cell Line Cell Type Observed Effect Reported IC50
MCF-7 Human Breast Cancer Inhibition of cell growth. academicjournals.org 52 µmol/L
LX-2 Human Hepatic Stellate Cell Inhibition of proliferation and induction of apoptosis. nih.gov Not specified

Cell Cycle Perturbation Studies

Scientific investigations into a range of 6-benzylaminopurine (B1666704) (BAP) derivatives have revealed their potential to interfere with the cell cycle. A study comparing 38 different BAP derivatives demonstrated that several of these compounds exhibited inhibitory effects on cyclin-dependent kinase 2 (CDK2). nih.gov This inhibition of CDK activity is significant as it suggests a mechanism by which these compounds could exert an antiproliferative effect, thereby halting the progression of the cell cycle. nih.gov The study established a positive correlation between the inhibition of both human and plant CDKs and the reduction in the proliferation of cancer cells and cytokinin-dependent tobacco cells, respectively. nih.gov This suggests that the antiproliferative action of these cytokinins is, at least in part, due to their ability to inhibit CDK activity. nih.gov

Furthermore, research on the synthetic cytokinin 6-benzylaminopurine (BAP) in the moss Physcomitrium patens has shown that at concentrations above 0.2 µM, it can inhibit tip growth and lead to cytokinesis failure. nih.gov This disruption of cytokinesis, the final stage of cell division, is attributed to the disorganization of actin structures within the cells, highlighting a distinct mechanism of cell cycle perturbation. nih.gov

Apoptosis Induction Pathways (e.g., Caspase Activation, Mitochondrial Integrity)

Research on N6-isopentenyladenosine (i6A), a naturally occurring modified nucleoside, has highlighted its pro-apoptotic properties in cancer cells. nih.gov Building on this, scientists have developed a series of N6-benzyladenosine derivatives with the aim of enhancing these anticancer effects. nih.gov While direct studies on caspase activation or mitochondrial integrity for Phenol (B47542), 4-[(1H-purin-6-ylamino)methyl]- are absent, the work on related analogs points towards apoptosis induction as a potential mechanism of action for this class of compounds. The antiproliferative effects of these derivatives are linked to the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. nih.gov The inhibition of this enzyme disrupts the prenylation of proteins like Ras and Rap-1A, which are crucial for cell signaling and survival, thereby potentially leading to apoptosis. nih.gov

Inhibition of DNA Biosynthesis

Currently, there is no specific information available in the scientific literature regarding the direct inhibition of DNA biosynthesis by Phenol, 4-[(1H-purin-6-ylamino)methyl]-.

Anti-migratory Effects in Cellular Models

Specific studies detailing the anti-migratory effects of Phenol, 4-[(1H-purin-6-ylamino)methyl]- in cellular models have not been identified in the current scientific literature.

Antimicrobial Activities and Proposed Mechanisms of Related Derivatives

Derivatives of 6-substituted purines have demonstrated notable antimicrobial properties in various studies. These activities are explored against both bacterial and fungal pathogens.

Antibacterial Action in Microorganism Cultures

A variety of 6-substituted purine derivatives have been synthesized and evaluated for their antibacterial activity. For instance, a study focusing on novel 7H-purine-6-thiol derivatives showed that these compounds possess antimicrobial properties. In one study, a compound with a 4-chlorobenzylamino group at the 6-position of the purine ring demonstrated antibacterial activity comparable to the standard drug ciprofloxacin (B1669076) against both methicillin-resistant Staphylococcus aureus (MRSA) and a clinical isolate of the same bacteria.

The proposed mechanism for some purine analogs involves targeting essential bacterial processes. One such target is the guanine (B1146940) riboswitch, an RNA element that regulates genes involved in purine biosynthesis and transport in several Gram-positive bacteria. Rationally designed guanine analogs have been shown to bind to these riboswitches and inhibit bacterial growth by repressing the expression of these crucial genes.

Another antibacterial strategy for purine derivatives is the inhibition of S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase. This enzyme is crucial for bacterial metabolism, and its inhibition by 6-substituted purine derivatives has been shown to result in broad-spectrum antimicrobial activity. nih.gov

Antifungal Action in Microorganism Cultures

Several studies have highlighted the antifungal potential of 6-substituted purine derivatives. In one investigation, a series of these compounds were screened against Bacillus subtilis, Aspergillus niger, and Candida tropicalis, with some derivatives showing promising activity. nih.gov Another study reported that a 6-[(N-phenylaminoethyl)amino]-9H-purine derivative and a 9-cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine exhibited excellent activity against Candida albicans, with a minimum inhibitory concentration (MIC) of 3.12 µg/mL, which was better than the standard antifungal agent oxiconazole.

The proposed mechanisms for antifungal action are also varied. One approach involves the inhibition of tubulin polymerization. For example, novel benzimidazole-containing flavonol derivatives have been designed to act as tubulin polymerization inhibitors, effectively disrupting the fungal cytoskeleton and inhibiting growth of fungi like Botrytis cinerea. nih.gov Another mechanism targets the fungal inositol (B14025) polyphosphate kinases IP3-4K (Arg1) and IP6K (Kcs1), which are vital for fungal virulence. wikipedia.org Analogs of N2-(m-trifluorobenzylamino)-N6-(p-nitrobenzylamino)purine (TNP) have been developed to be potent inhibitors of these enzymes. wikipedia.org

Table of Antimicrobial Activity for Selected Purine Derivatives

Derivative ClassTarget Organism(s)Observed Effect/ActivityProposed Mechanism of ActionReference(s)
6-(4-chlorobenzylamino)purineStaphylococcus aureus (MRSA)Comparable to CiprofloxacinNot specified
Guanine AnalogsBacillus subtilisGrowth inhibitionGuanine riboswitch binding
6-Substituted PurinesVarious BacteriaBroad-spectrum antimicrobialInhibition of SAH/MTA nucleosidase nih.gov
6-Substituted PurinesBacillus subtilis, Aspergillus niger, Candida tropicalisAntifungal activityNot specified nih.gov
6-[(N-phenylaminoethyl)amino]-9H-purineCandida albicansMIC of 3.12 µg/mLNot specified
9-cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purineCandida albicansMIC of 3.12 µg/mLNot specified
Benzimidazole-containing flavonolsBotrytis cinereaInhibition of fungal growthTubulin polymerization inhibition nih.gov
TNP AnalogsCryptococcus neoformansInhibition of fungal growthInhibition of IP3-4K and IP6K wikipedia.org

Antiviral Mechanisms of Related Purine Conjugates

Purine conjugates represent a significant class of compounds investigated for their antiviral properties. Their mechanism of action is multifaceted, primarily revolving around the disruption of viral replication and the modulation of host cellular pathways that are essential for viral propagation. Viruses, being obligate intracellular parasites, are heavily reliant on the host cell's machinery for their replication, including the pathways for nucleoside and nucleotide synthesis. nih.gov Purine analogues, by mimicking endogenous purines, can effectively interfere with these critical processes. researchgate.net

The antiviral strategies of purine conjugates can be broadly categorized into several key mechanisms: interference with viral nucleic acid synthesis, inhibition of essential viral and host enzymes, and modulation of the host's immune response.

A primary mechanism by which many purine analogues exert their antiviral effect is by targeting the synthesis of viral DNA or RNA. nih.gov These compounds can be processed by cellular enzymes and converted into their triphosphate forms. nih.gov These activated metabolites then act as competitive inhibitors or alternative substrates for viral polymerases. When a purine analogue is incorporated into a growing nucleic acid chain, it can lead to chain termination, effectively halting the replication of the viral genome. nih.govnih.gov This is a common mechanism for many clinically used antiviral nucleoside analogues. nih.gov

Beyond direct incorporation into the viral genome, purine conjugates can also inhibit enzymes that are crucial for the viral life cycle. This includes not only viral polymerases but also other enzymes involved in the synthesis of nucleotide precursors. researchgate.net For instance, some purine derivatives can inhibit ribonucleotide reductase, an enzyme responsible for producing the deoxyribonucleotides required for DNA synthesis. medscape.com Research on the purine conjugate LAS-131 has shown that it interferes with the life cycle of Herpes Simplex Virus type 1 (HSV-1), specifically during the synthesis of viral DNA. nih.gov

Furthermore, the efficacy of purine-based antivirals can be enhanced by co-administration with inhibitors of nucleotide biosynthesis pathways. Studies on Dengue virus have demonstrated that the antiviral effects of purine nucleobases like Favipiravir and Ribavirin are significantly potentiated when combined with inhibitors of the de novo purine nucleotide synthesis pathway. mdpi.com This strategy highlights the importance of the purine salvage pathway in the activation of these antiviral agents and the potential for combination therapies. mdpi.com

Some purine derivatives also exhibit antiviral activity by modulating the host's immune response. For example, certain purine nucleoside derivatives containing a sulfonamide moiety have been shown to induce an immune response in plants, which contributes to their antiviral effect against viruses like Potato Virus Y (PVY). acs.org This immunomodulatory effect can involve the regulation of defense-related enzymes and genes within the host. acs.org In the context of human viruses, the ability of the viral papain-like protease (PLpro) to remove ubiquitin and ISG15 from host-cell proteins is a mechanism to evade the host's innate immune response. nih.gov Phenolic compounds have been identified that can bind to PLpro and inhibit this activity, thereby potentially restoring the host's antiviral immune functions. nih.gov

The structural features of these conjugates are critical to their activity. The replacement of a purine fragment with a pyrimidine (B1678525) one in certain conjugate series has been shown to decrease anti-herpesvirus activity, underscoring the importance of the purine moiety for antiviral efficacy against specific viruses. nih.gov

The following tables summarize the antiviral mechanisms and activities of selected purine conjugates and related compounds based on available research findings.

Table 1: Mechanisms of Antiviral Action of Purine Conjugates

MechanismDescriptionExample Compound(s)Target Virus(es)
Inhibition of Viral Polymerase The triphosphate form of the analogue competes with natural nucleoside triphosphates, inhibiting the viral DNA or RNA polymerase. nih.govnih.gov2',3'-dideoxynucleosides nih.govRetroviruses (e.g., HIV) nih.gov
Nucleic Acid Chain Termination Incorporation of the analogue into the growing viral DNA or RNA strand prevents further elongation. nih.govnih.gov2',3'-dideoxynucleosides nih.govRetroviruses (e.g., HIV) nih.gov
Inhibition of Viral DNA Synthesis The compound interferes with the overall process of viral DNA replication, which may involve multiple targets. nih.govLAS-131 nih.govHerpes Simplex Virus type 1 (HSV-1) nih.gov
Inhibition of Host Enzymes The analogue inhibits host cell enzymes that are essential for viral replication, such as those in the nucleotide synthesis pathway. medscape.comFludarabine medscape.comNot specified in antiviral context
Immune System Modulation The compound stimulates the host's innate immune response to combat the viral infection. acs.orgPurine nucleoside derivatives with a sulfonamide moiety acs.orgPlant viruses (e.g., PVY) acs.org

Table 2: Antiviral Activity of Selected Purine Derivatives

Compound/Derivative ClassVirus(es) InhibitedKey Research Finding
Purine nucleoside derivatives with a sulfonamide moiety Potato Virus Y (PVY), Cucumber Mosaic Virus (CMV), Tobacco Mosaic Virus (TMV) acs.orgExhibit significant antiviral activity, partly through the induction of a host immune response. acs.org
LAS-131 Herpes Simplex Virus type 1 (HSV-1) nih.govInterferes with the HSV-1 life cycle during the synthesis of viral DNA. nih.gov
Favipiravir (in combination with purine synthesis inhibitors) Dengue Virus mdpi.comAntiviral effect is strongly enhanced when combined with inhibitors of de novo purine nucleotide biosynthesis. mdpi.com
Ribavirin (in combination with purine synthesis inhibitors) Dengue Virus mdpi.comAntiviral effect is significantly potentiated when combined with inhibitors of de novo purine nucleotide biosynthesis. mdpi.com
2',3'-dideoxynucleosides (e.g., Didanosine) Human Immunodeficiency Virus (HIV) nih.govAct as chain terminators of viral reverse transcriptase. nih.gov

Structure Activity Relationship Sar Studies of Phenol, 4 1h Purin 6 Ylamino Methyl Analogs

Impact of Substituents on the Phenolic Ring on Biological Activity

The phenolic hydroxyl group is a critical determinant of the biological activity of these compounds. Its presence and position on the benzyl (B1604629) ring, along with other substituents, significantly modulate the interaction with biological targets.

The naturally occurring adenosine (B11128) analog, N6-(4-hydroxybenzyl)-adenosine (NHBA), isolated from Gastrodia elata, demonstrates the importance of the 4-hydroxybenzyl moiety. nih.govnih.gov This compound has been shown to activate the adenosine A2A receptor and inhibit the equilibrative nucleoside transporter 1 (ENT1). nih.gov Studies on N6-benzyladenosine derivatives have further elucidated the role of phenolic substituents. For instance, the cytokinin activity of these compounds is influenced by the position of the hydroxyl group.

The introduction of other substituents onto the phenolic ring has also been explored. Halogenation of the benzyl ring, for example, has been shown to enhance cytokinin activity in some cases. Specifically, derivatives of 2-chloro-6-benzylaminopurine riboside bearing a fluorine atom on the benzyl ring, particularly in the meta or para position, exhibit strong cytokinin activity. nih.govmdpi.com For instance, 2-chloro-6-(4-fluorobenzylamino)purine-9-riboside is a potent cytokinin. nih.govmdpi.com

The presence of a methoxy (B1213986) group on the benzyl ring also influences activity. A series of methoxybenzyl derivatives of adenosine showed that a 4-methoxy group favored selectivity for A3 adenosine receptors. In contrast, the protection of the phenolic hydroxyl group by methylation has been shown to reduce reactivity against free radicals in other phenolic compounds, suggesting that the free hydroxyl is important for certain biological activities like radical scavenging. karazin.ua

The following table summarizes the cytotoxic activity of some purine (B94841) derivatives, highlighting the influence of different substituents.

Compound IDR Group (Substitution)Cell LineIC50 (µM)
1c -(CH2)8-Jurkat>100
1d -(CH2)10-Jurkat30
1e -(CH2)11-Jurkat50
2a -(CH2)COOHJurkat50
2b -(CH2)2COOHJurkat80
6 -(CH2)10-NH-Acyloxyethoxymethyl-purineJurkat30
7 -(CH2)10-NH-Hydroxyethoxymethyl-purineJurkat30

Data sourced from a study on N-(Purin-6-yl)aminopolymethylene carboxylic acid derivatives. nih.gov

Influence of Modifications to the Methylene (B1212753) Linker

The methylene linker connecting the purine and phenolic moieties plays a crucial role in determining the biological activity of these analogs. Studies have shown that both the length and the nature of this linker are critical.

Research on N6-benzyladenosine analogs has demonstrated that the optimal size of the linker is limited. biorxiv.org For instance, in a series of compounds, those with linkers of two or three atoms showed the best activity. biorxiv.org Increasing the linker length to four methylene units has been found to suppress cytokinin activity. biorxiv.org Similarly, in a study of N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives, the length of the polymethylene chain was found to be crucial for cytotoxic activity. nih.gov Specifically, a derivative with a ten-carbon linker (compound 1d) showed the highest activity against several cancer cell lines. nih.gov

The introduction of rigidity or different functional groups into the linker also has a significant impact. Replacing the flexible methylene linker with more rigid structures or introducing groups that can participate in additional interactions can alter the compound's affinity and selectivity for its biological targets.

The table below illustrates the effect of linker length on cytotoxic activity in a series of N-[omega-(purin-6-yl)aminoalkanoyl] derivatives.

CompoundLinker Length (n)Cell Line (4T1) CC50 (µM)Cell Line (COLO201) CC50 (µM)Cell Line (SNU-1) CC50 (µM)Cell Line (HepG2) CC50 (µM)
1c 8>100>100>100>100
1d 1010202020
1e 1130403040
1f 1260606060

Data adapted from studies on N-(Purin-6-yl)aminopolymethylene carboxylic acid derivatives. nih.gov

Role of Purine Ring Substitutions

Modifications to the purine ring itself are a key strategy for modulating the biological activity of Phenol (B47542), 4-[(1H-purin-6-ylamino)methyl]- analogs. Substitutions at various positions, particularly C2, C8, and N9, have been extensively studied.

Introduction of a halogen atom, such as chlorine or fluorine, at the C2 position of the adenine (B156593) ring often leads to an increase in cytokinin activity, especially towards the AHK3 receptor. biorxiv.org In contrast, the introduction of an amino group at the C2 position can decrease activity compared to the parent compound. biorxiv.org

Substituents at the C8 position of the purine ring generally lead to a decrease in cytokinin activity. biorxiv.org Similarly, substitution at the N9 position, for example with a methyl group, has been shown to reduce cytokinin effects in some assays. biorxiv.org However, modifications at N9 can be tolerated in some contexts, as seen with certain N9-substituted purine conjugates that retain cytotoxic activity. nih.gov

The following table presents data on the cytokinin activity of various N6-benzyladenine derivatives with substitutions on the purine ring.

CompoundSubstitutionRelative Activity (%) vs. BA in AHK3 expressing plants
BA (1) None100
9-Methyl-BA (2) 9-CH3Low
2-Cl-BA (10) 2-ClHigh
2-F-BA (11) 2-FHigh
2-NH2-BA (13) 2-NH2Lower
8-Br-BA (6) 8-BrLow

Data compiled from studies on N6-benzyladenine derivatives. biorxiv.org

Stereochemical Considerations and Enantiomeric Activity

The introduction of a chiral center, often at the benzylic carbon of the N6-substituent, can lead to significant differences in the biological activity of the resulting enantiomers. This highlights the stereospecific nature of the interactions between these compounds and their biological targets.

Studies on chiral N6-benzyladenine derivatives, where a methyl group is introduced at the α-carbon of the benzyl moiety, have revealed that the (R)- and (S)-enantiomers can have distinct activities. mdpi.com For example, certain S-enantiomers of N6-(α-methylbenzyl)adenine derivatives have been found to be specific agonists for the AHK3 cytokinin receptor, while the corresponding R-enantiomers are less active. mdpi.com

This enantiomeric specificity underscores the importance of the three-dimensional arrangement of the molecule for proper binding to its receptor. The differential activity of enantiomers provides valuable information for the design of more selective and potent compounds.

Pharmacophore Elucidation and Derivatization Strategies

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups required for biological activity. For analogs of Phenol, 4-[(1H-purin-6-ylamino)methyl]-, pharmacophore models have been developed based on the structures of known active ligands and their interactions with target receptors. researchgate.netnih.gov

A typical pharmacophore for these compounds includes features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic regions. researchgate.net The adenine moiety provides key hydrogen bonding interactions, while the phenolic ring contributes to hydrophobic and potentially additional hydrogen bonding interactions. The linker serves to position these two key pharmacophoric elements at an optimal distance and orientation for binding to the receptor.

Derivatization strategies for these compounds often focus on modifying the phenolic ring, the linker, and the purine core to enhance activity, selectivity, or pharmacokinetic properties. nih.gov Common derivatization approaches include:

Acylation, alkylation, and phosphorylation of the phenolic hydroxyl group: These modifications can alter the compound's solubility, membrane permeability, and metabolic stability. nih.gov

Introduction of substituents on the aromatic ring: Halogenation or the addition of small alkyl or alkoxy groups can influence electronic properties and steric interactions within the binding pocket. nih.gov

Modification of the linker: Altering the length, flexibility, or chemical nature of the linker can optimize the spatial relationship between the purine and phenolic moieties.

Substitution on the purine ring: As discussed previously, modifications at the C2, C8, and N9 positions are crucial for fine-tuning activity and selectivity.

These derivatization strategies, guided by SAR data and pharmacophore models, are essential for the rational design of novel analogs with improved therapeutic potential.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Phenol (B47542), 4-[(1H-purin-6-ylamino)methyl]-, which is structurally related to N6-substituted adenine (B156593) derivatives, docking studies can elucidate its potential interactions with biological targets such as protein kinases and cytokinin receptors. nih.gov

While specific docking studies on Phenol, 4-[(1H-purin-6-ylamino)methyl]- are not extensively documented in publicly available literature, research on analogous N6-benzyladenine derivatives provides a predictive framework. For instance, studies on cytokinin receptors like AHK2, AHK3, and CRE1/AHK4 reveal that the binding of such ligands is governed by a combination of hydrogen bonds and hydrophobic interactions within the binding pocket. nih.gov

The purine (B94841) core of these molecules typically forms hydrogen bonds with the hinge region of the kinase or receptor binding site. acs.org The benzyl (B1604629) substituent, analogous to the phenol-containing side chain of the title compound, explores a hydrophobic pocket. The orientation of this substituent is crucial for binding affinity. In the case of Phenol, 4-[(1H-purin-6-ylamino)methyl]-, the hydroxyl group on the phenyl ring could potentially form an additional hydrogen bond with a suitable donor or acceptor residue in the binding site, thereby influencing its binding mode and affinity compared to unsubstituted N6-benzyladenine.

The binding of purine nucleoside analogues to human deoxycytidine kinase (dCK) has shown that the enzyme's conformation adapts to the ligand. nih.govresearchgate.net Different tautomers and conformations of the ligand can be selected by the active site, highlighting the dynamic nature of these interactions. nih.gov For example, with dCK, some purine derivatives bind in an anti conformation, while others adopt a syn conformation. nih.govresearchgate.net

Table 1: Predicted Interaction Data for N6-Benzyladenine Analogs with Cytokinin Receptors This table is generated based on findings from analogous compounds and illustrates potential interactions.

Receptor TargetPredicted Binding AffinityKey Interaction Types
CRE1/AHK4 (Arabidopsis)HighHydrogen bond, Hydrophobic
AHK2 (Arabidopsis)Moderate to HighHydrogen bond, Hydrophobic
AHK3 (Arabidopsis)ModerateHydrogen bond, Hydrophobic

In silico studies of N6-benzyladenine derivatives with cytokinin receptors have identified specific amino acid residues that are critical for binding. For example, in the CRE1/AHK4 receptor, the purine ring's N6- and N7-atoms are key for hydrogen bonding, while the benzyl group interacts with hydrophobic residues. biorxiv.org

Key residues identified in the binding of N6-benzyladenine analogues to cytokinin receptors include:

Leucine (e.g., Leu284): Often involved in hydrophobic interactions with the benzyl group. biorxiv.org

Aspartic Acid (e.g., Asp262): Can form hydrogen bonds or have unfavorable interactions depending on the ligand's orientation. biorxiv.org

In other purine-binding proteins like human deoxycytidine kinase, residues such as Arginine (Arg104) and Aspartic Acid (Asp133) have been shown to undergo conformational adjustments to accommodate different purine analogues. nih.govresearchgate.net It is plausible that Phenol, 4-[(1H-purin-6-ylamino)methyl]- would engage in similar interactions, with its purine core anchoring it to the hinge region of a kinase and the substituted phenyl group interacting with nearby residues.

Table 2: Potential Key Interacting Residues for Purine Derivatives in Protein Kinases This table is based on general findings for purine-based kinase inhibitors and may be applicable to the title compound.

Protein Target ClassPotential Interacting ResidueInteraction Type
Protein KinasesBackbone of Hinge RegionHydrogen Bond
Protein KinasesGatekeeper ResidueHydrophobic/Steric
Cytokinin ReceptorsLeucineHydrophobic
Cytokinin ReceptorsAspartic AcidHydrogen Bond
Deoxycytidine KinaseArginineHydrogen Bond/Electrostatic

Quantum Chemical Analysis (e.g., DFT Studies)

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to study the intrinsic electronic properties of molecules. These calculations can predict molecular geometries, electronic structures, and reactivity.

DFT studies on purine derivatives allow for the calculation of various electronic properties. Frontier Molecular Orbital (FMO) analysis, which looks at the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the reactivity of Phenol, 4-[(1H-purin-6-ylamino)methyl]-. The energy gap between HOMO and LUMO is an indicator of chemical stability.

Natural Bond Orbital (NBO) analysis can reveal details about the bonding and charge distribution within the molecule. For the title compound, NBO analysis would likely show significant delocalization of electrons across the purine ring system, which is characteristic of its aromaticity. The nitrogen atoms of the purine ring and the oxygen atom of the phenol group would be identified as key sites for nucleophilic and electrophilic interactions.

Purine and its derivatives can exist in different tautomeric forms, which can significantly impact their biological activity. wikipedia.org For the purine core of Phenol, 4-[(1H-purin-6-ylamino)methyl]-, the proton on the imidazole (B134444) ring can reside on either the N7 or N9 nitrogen atom. DFT calculations have been used to determine the relative stabilities of these tautomers for various purine analogues. nih.gov In many cases, the N9H tautomer is found to be more stable in the gas phase and in solution, but the N7H tautomer is also significantly populated. wikipedia.orgnih.gov

Computational studies on 6-oxy purine derivatives have shown that the tautomeric form where a hydrogen atom is bonded to the N1 atom of the purine ring is the most favorable. nih.gov The specific tautomer that is active in a biological context is often the one that presents the most favorable interactions with the target protein.

Table 3: Relative Stability of Purine Tautomers Based on general findings for the purine scaffold.

TautomerRelative Stability (Gas Phase)Common Form in Crystal Structure
N9H-purineMost Stable-
N7H-purineLess Stable than N9HFavored

Quantum chemical calculations can be used to predict thermodynamic parameters such as the enthalpy of formation and Gibbs free energy. nih.gov These parameters are crucial for understanding the stability of different conformers and tautomers of Phenol, 4-[(1H-purin-6-ylamino)methyl]-.

Studies on the enzymatic synthesis of purine nucleoside analogues have utilized thermodynamic calculations to optimize reaction conditions by determining equilibrium constants. mdpi.com Similarly, the binding of a ligand to a protein is a thermodynamic process, and the free energy of binding (ΔG_bind) is a key determinant of binding affinity. While direct calculation of ΔG_bind is complex, computational methods can provide estimates and rank compounds based on their predicted stability within a protein's active site. The stability of purine-containing structures, such as triple helices in DNA, has also been investigated through their thermodynamic properties. nih.gov

Molecular Dynamics Simulations for Binding Dynamics and Conformational Changes

Extensive searches of scientific literature and computational chemistry databases have not yielded specific studies on the molecular dynamics (MD) simulations of "Phenol, 4-[(1H-purin-6-ylamino)methyl]-". While MD simulations are a powerful tool to investigate the binding dynamics and conformational changes of ligands within receptor pockets, this particular compound does not appear to have been the subject of such published research. mdpi.comnih.govnih.gov

For related purine derivatives, MD simulations have been effectively used to understand their interactions with biological targets. For example, simulations have elucidated how different substitutions on the purine core affect binding stability and the conformational landscape of the ligand-receptor complex. mdpi.comnih.gov These studies often analyze parameters such as root-mean-square deviation (RMSD) to assess the stability of the complex over time and root-mean-square fluctuation (RMSF) to identify flexible regions of the ligand and protein. nih.gov In studies of similar N6-benzyladenine derivatives, MD simulations have revealed differences in binding energies and receptor conformation when interacting with different enantiomers. mdpi.com However, without specific studies on "Phenol, 4-[(1H-purin-6-ylamino)methyl]-", it is not possible to provide data on its binding dynamics or induced conformational changes.

QSAR (Quantitative Structure-Activity Relationship) Modeling and Prediction

There is currently no specific information available in the scientific literature regarding Quantitative Structure-Activity Relationship (QSAR) models developed for or including "Phenol, 4-[(1H-purin-6-ylamino)methyl]-".

QSAR studies are a staple in computational drug discovery for predicting the biological activity of compounds based on their physicochemical properties. These models establish a mathematical relationship between the chemical structure and biological activity. For classes of purine derivatives, QSAR studies have been successfully applied to predict activities like anticancer cytotoxicity. nih.gov These models often show that steric properties, more than electronic properties, can be the determining factor for a compound's efficacy. nih.gov Such analyses help in the rational design of new, more potent analogs by identifying which structural features are beneficial or detrimental to activity. nih.gov

Despite the utility of this method, a search for QSAR studies involving "Phenol, 4-[(1H-purin-6-ylamino)methyl]-" did not yield any specific models or predictive data for this compound. Therefore, no data tables or detailed research findings on its predicted activity can be provided.

Analytical Methodologies for Research Applications

Detection and Quantification in Biological Research Matrices (e.g., Plant Extracts, Cell Lysates)

The accurate detection and quantification of "Phenol, 4-[(1H-purin-6-ylamino)methyl]-" in biological samples such as plant extracts and cell lysates are foundational to understanding its physiological roles. The methods employed must be capable of separating the analyte from a complex mixture of endogenous compounds and measuring it at low concentrations.

Chromatographic Methods (e.g., HPLC-UV, LC-MS/MS)

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used technique for the analysis of cytokinins. mdpi.com The purine (B94841) ring system in "Phenol, 4-[(1H-purin-6-ylamino)methyl]-" provides a chromophore that allows for UV detection, typically around 269 nm, a common wavelength for cytokinin analysis. mdpi.com HPLC methods often utilize reverse-phase columns, such as C18, to separate cytokinins based on their hydrophobicity. researchgate.net Gradient elution with a mobile phase consisting of an aqueous buffer (e.g., acidified water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed to achieve optimal separation of multiple cytokinin species. mdpi.com While HPLC-UV is a reliable and cost-effective method, its sensitivity and selectivity can be limited in complex biological samples. For kinetin (B1673648), a related cytokinin, an HPLC method using a Primesep 100 mixed-mode column with a mobile phase of water, acetonitrile, and sulfuric acid has been reported, with UV detection at 210 nm. sielc.com

For enhanced sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. nih.govnih.gov In LC-MS/MS analysis, the compound is first ionized, typically using electrospray ionization (ESI) in positive ion mode. The precursor ion corresponding to the protonated molecule [M+H]⁺ of "Phenol, 4-[(1H-purin-6-ylamino)methyl]-" is then selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in identification and quantification, even at very low concentrations. For instance, an LC-MS/MS method for other N6-substituted purine derivatives involves monitoring the neutral loss of the 2-deoxyribose from the protonated molecule. nih.gov

ParameterHPLC-UV (Illustrative Example for Cytokinins)LC-MS/MS (Illustrative Example for N6-substituted purines)
ColumnReverse-phase C18 or Mixed-modeReverse-phase C18
Mobile PhaseGradient of acidified water and acetonitrile/methanol mdpi.comGradient of formic acid in water and acetonitrile
DetectionUV at ~269 nm mdpi.comESI+ in MRM mode nih.gov
Flow Rate~1.0 - 1.6 mL/min mdpi.com~0.2 - 0.5 mL/min
Column Temperature~35-45 °C mdpi.com~40 °C

Spectroscopic Methods (e.g., NMR, UV-Vis, Fluorescence)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of cytokinins, including "Phenol, 4-[(1H-purin-6-ylamino)methyl]-". nih.gov ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. For aromatic cytokinins, characteristic signals for the protons of the purine ring and the aromatic side chain are observed. orgchemboulder.com The protons of the aromatic ring in the phenol (B47542) group would typically appear in the range of 6.5-8.5 ppm in the ¹H NMR spectrum. orgchemboulder.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to assign all the signals and confirm the connectivity of the atoms within the molecule. nih.gov While NMR is unparalleled for structural confirmation, it generally lacks the sensitivity required for direct detection in biological extracts without prior purification and concentration.

UV-Vis spectroscopy can be used for the quantification of the pure compound and for monitoring its presence in HPLC effluent. The UV spectrum of "Phenol, 4-[(1H-purin-6-ylamino)methyl]-" is expected to show a maximum absorption around 265-270 nm, which is characteristic of N6-substituted adenine (B156593) derivatives.

Fluorescence spectroscopy is not a standard method for the detection of native cytokinins as they are not naturally fluorescent. However, derivatization with a fluorescent tag could potentially be employed to enhance detection sensitivity in specialized research applications.

MethodApplicationTypical Observations for Aromatic Cytokinins
NMRStructural elucidation of pure compoundAromatic protons at 6.5-8.5 ppm; Benzylic protons at 2-3 ppm orgchemboulder.com
UV-VisQuantification and HPLC detectionλmax ~265-270 nm
FluorescencePotentially for high-sensitivity detection with derivatizationNot inherently fluorescent

Metabolite Identification in Research Models (e.g., In Vitro Metabolic Stability)

Understanding the metabolic fate of "Phenol, 4-[(1H-purin-6-ylamino)methyl]-" is crucial for interpreting its biological activity and duration of action. In vitro metabolic stability assays, often using liver microsomes or cell cultures, are employed to identify potential metabolites. The primary metabolic pathways for cytokinins include conjugation and degradation. researchgate.net

For "Phenol, 4-[(1H-purin-6-ylamino)methyl]-", potential metabolic transformations include:

N-glucosylation: Formation of N7- and N9-glucosides is a common inactivation pathway for cytokinins. researchgate.net

O-glucosylation: The hydroxyl group on the phenol ring can be a site for O-glucosylation.

Ribosylation: Conversion to the corresponding riboside at the N9 position is a key step in cytokinin metabolism. nih.gov

Phosphorylation: The riboside can be further phosphorylated to the nucleotide form. researchgate.net

Oxidative degradation: The N6-side chain can be cleaved by cytokinin oxidase/dehydrogenase (CKX) enzymes, leading to the formation of adenine and the corresponding aldehyde.

The identification of these metabolites is typically achieved using LC-MS/MS. By comparing the mass spectra of the parent compound with those of potential metabolites and using high-resolution mass spectrometry to determine the elemental composition, the structure of the metabolites can be proposed.

Metabolic PathwayPotential MetaboliteAnalytical Approach for Identification
N-glucosylationPhenol, 4-[(7-glucosyl-purin-6-ylamino)methyl]- or Phenol, 4-[(9-glucosyl-purin-6-ylamino)methyl]-LC-MS/MS, monitoring for mass shift of +162 Da
O-glucosylation4-[(1H-purin-6-ylamino)methyl]phenyl glucosideLC-MS/MS, monitoring for mass shift of +162 Da
RibosylationN6-(4-hydroxybenzyl)adenosineLC-MS/MS, monitoring for mass shift of +132 Da
Oxidative CleavageAdenine and 4-hydroxybenzaldehydeLC-MS/MS for adenine; GC-MS or LC-MS for the aldehyde

Biosynthesis Pathway Elucidation (for natural occurrence if applicable)

While many cytokinins are naturally occurring plant hormones, "Phenol, 4-[(1H-purin-6-ylamino)methyl]-" is often considered a synthetic cytokinin. However, aromatic cytokinins, such as 6-benzylaminopurine (B1666704) and its hydroxylated derivatives (topolins), have been identified as naturally occurring in some plant species. researchgate.net The biosynthesis of these aromatic cytokinins is thought to differ from the well-established pathway for isoprenoid cytokinins, which involves the enzyme isopentenyltransferase (IPT). nih.govresearchgate.net

The biosynthesis of isoprenoid cytokinins starts with the transfer of an isopentenyl group from dimethylallyl diphosphate (B83284) (DMAPP) to an adenine nucleotide. nih.gov For aromatic cytokinins, the origin of the aromatic side chain is less clear. Elucidating the biosynthetic pathway for "Phenol, 4-[(1H-purin-6-ylamino)methyl]-" in a biological system where it might be produced naturally would involve:

Isotopic Labeling Studies: Feeding experiments with labeled precursors (e.g., ¹³C or ¹⁵N labeled tyrosine, phenylalanine, or benzoic acid derivatives) to the biological system.

Metabolite Profiling: Using LC-MS/MS to detect the incorporation of the label into the target compound and potential intermediates.

Enzyme Assays: Identifying and characterizing the enzymes responsible for the key biosynthetic steps, such as the attachment of the 4-hydroxybenzyl group to the purine ring.

Genetic Approaches: Identifying and characterizing the genes encoding the biosynthetic enzymes. nih.gov

Given the structural similarity to topolins, it is plausible that its biosynthesis, if it occurs naturally, would involve intermediates from the shikimic acid pathway or related phenylpropanoid pathways.

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel Phenol (B47542), 4-[(1H-purin-6-ylamino)methyl]- Analogs with Enhanced Potency and Selectivity

The core structure of Phenol, 4-[(1H-purin-6-ylamino)methyl]- offers a versatile platform for the design and synthesis of novel analogs with improved potency and selectivity. Future research will likely focus on systematic modifications of its key structural components: the purine (B94841) ring, the N6-substituent, and the phenolic group.

The synthesis of such analogs often starts from commercially available purine precursors, such as 6-chloropurine (B14466). nih.govwikipedia.org Subsequent nucleophilic substitution reactions with various amines allow for the introduction of diverse side chains at the N6 position. wikipedia.org The phenolic moiety can be modified through various synthetic strategies to introduce different substituents, thereby altering the compound's physicochemical properties, such as solubility and lipophilicity.

Structure-activity relationship (SAR) studies are crucial in guiding the design of more potent and selective analogs. For instance, in related 6-substituted purine derivatives, the nature of the substituent at the 6-position, the type and stereochemistry of linked amino acids, and the length and rigidity of the linker between the purine and another moiety have been shown to significantly influence biological activity. jst.go.jp Similarly, modifications to the purine ring itself, such as at the 2-position, can impact activity and selectivity. nih.gov For example, the introduction of a halogen or a methoxy (B1213986) group on the phenyl ring of 6-anilinopurines has been shown to yield potent inhibitors of cytokinin oxidase/dehydrogenase (CKX), an enzyme involved in cytokinin degradation. nih.gov

The design of conformationally locked analogs, such as those incorporating cyclopropyl (B3062369) groups, has been explored to understand the active conformation of cytokinins. researchgate.net Such strategies could be applied to Phenol, 4-[(1H-purin-6-ylamino)methyl]- to enhance its interaction with specific biological targets.

Exploration of New Biological Activities

While Phenol, 4-[(1H-purin-6-ylamino)methyl]- is recognized as a cytokinin analog with expected plant growth-regulating properties, future research is poised to uncover a broader spectrum of biological activities. Purine derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antiviral, and antifungal activities. nih.govwikipedia.org

A promising area of investigation is the potential anticancer activity of novel analogs. Many purine-based compounds are clinically used as anticancer agents, and new derivatives are continuously being explored for their cytotoxic effects against various cancer cell lines. wikipedia.org For example, conjugates of purine with other heterocyclic moieties have demonstrated significant antiviral and cytotoxic activities. wikipedia.org

Furthermore, 6-substituted purines have been reported to possess antifungal properties. nih.govnih.gov Screening of novel Phenol, 4-[(1H-purin-6-ylamino)methyl]- analogs against a panel of fungal strains could lead to the discovery of new antifungal agents. nih.govnih.gov The immunostimulatory potential of 6-substituted purines has also been documented, with some compounds showing the ability to stimulate cytotoxic T lymphocytes. jst.go.jp This opens up another avenue for exploring the therapeutic potential of this class of compounds.

The following table summarizes the diverse biological activities observed for various N6-substituted purine analogs, highlighting the potential for discovering new activities in derivatives of Phenol, 4-[(1H-purin-6-ylamino)methyl]-.

Analog Class Biological Activity Key Findings Reference(s)
6-Substituted Purinyl Alkoxycarbonyl Amino AcidsImmunostimulantIn vitro stimulation of cytotoxic T lymphocytes. jst.go.jp
2-Amino-6-substituted PurinesAntifungalActive against Aspergillus niger and Candida tropicalis. nih.gov
Purine-Benzoxazine ConjugatesAntiviral, CytotoxicHigh activity against Herpes Simplex Virus type 1. wikipedia.org
6-Morpholino- and 6-Amino-9-sulfonylpurine DerivativesAntiproliferativeEffective against human carcinoma, lymphoma, and leukemia cells. nih.gov
2-X-6-anilinopurinesCytokinin Oxidase/Dehydrogenase InhibitionPotent inhibition of AtCKX2. nih.gov

Advanced In Vitro and In Vivo (Non-Human) Model Systems for Mechanistic Studies

To elucidate the mechanisms of action of Phenol, 4-[(1H-purin-6-ylamino)methyl]- and its analogs, advanced in vitro and in vivo models are indispensable. These models offer a more physiologically relevant context compared to traditional 2D cell cultures and can provide deeper insights into the compound's effects.

In Vitro Models:

3D Cell Cultures (Spheroids and Organoids): These models better mimic the in vivo cellular environment and can be used to assess the efficacy and toxicity of compounds in a more realistic setting. nih.govnih.gov For instance, cancer spheroids can be used to evaluate the antitumor activity of novel analogs.

Organ-on-a-Chip (OOC) or Microphysiological Systems (MPSs): These systems allow for the culture of multiple cell types in a microfluidic device, recreating the structure and function of an organ. nih.gov A gut-liver-on-a-chip model could be used to study the absorption, metabolism, and potential hepatotoxicity of the compounds. nih.gov

Receptor Binding Assays: To study the interaction of the compounds with their molecular targets, such as cytokinin receptors, in vitro binding assays using plant membranes expressing these receptors can be employed. nih.gov This allows for the determination of binding affinities and specificities. nih.gov

In Vivo (Non-Human) Models:

Animal Models: While efforts are being made to reduce animal testing, in vivo models remain crucial for understanding the systemic effects of a compound. thermofisher.com Rodent models are often used in preclinical studies to evaluate efficacy and safety. youtube.com

Genetically Modified Organisms: The use of genetically modified organisms, such as CRISPR-Cas9 knockout rat models, can help in identifying the specific enzymes or receptors involved in the metabolism or action of the compound. youtube.com For example, studying the effects of the compound in plants with modified expression of cytokinin receptors or metabolic enzymes can clarify its mode of action. researchgate.net

The integration of in vitro and in vivo data through in vitro-in vivo extrapolation (IVIVE) using mathematical models is a powerful approach to predict human responses. youtube.com

Application in Agricultural Biotechnology (e.g., Crop Improvement, Stress Tolerance)

As a cytokinin analog, Phenol, 4-[(1H-purin-6-ylamino)methyl]- and its derivatives have significant potential in agricultural biotechnology. Cytokinins are key regulators of plant growth and development, influencing processes such as cell division, shoot initiation, and leaf senescence. almerja.com

Crop Improvement:

Enhanced Yield: Manipulation of cytokinin levels has been shown to increase seed yield, grain number, and seed size in various crops. The application of novel cytokinin analogs could be a strategy to boost agricultural productivity.

Delayed Senescence: Cytokinins are known to delay leaf senescence, which can extend the photosynthetic period and potentially increase biomass and yield. almerja.com

Stress Tolerance:

Abiotic Stress: There is growing evidence that cytokinins play a role in mitigating the effects of abiotic stresses such as drought, heat, and salinity. researchgate.net Overproduction of endogenous cytokinins has been shown to enhance drought stress tolerance in some plants. researchgate.net The development of stable and effective cytokinin analogs could provide a tool to enhance crop resilience in the face of climate change. researchgate.net

Nutrient Uptake: Cytokinins are involved in nutrient mobilization and uptake. Applying specific cytokinin analogs could improve the nutrient use efficiency of crops.

The site-specific manipulation of cytokinin levels through genetic engineering, such as by expressing cytokinin metabolic genes like cytokinin oxidase/dehydrogenase (CKX) in specific tissues, has shown promise in improving root systems and stress tolerance. Novel cytokinin analogs could be used in conjunction with these genetic approaches for more precise control of plant growth and development.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and can be a powerful tool in the development of novel Phenol, 4-[(1H-purin-6-ylamino)methyl]- analogs.

Compound Design:

Generative Models: AI algorithms can be used to design novel molecular structures with desired properties. By learning from large datasets of known active and inactive compounds, these models can propose new analogs of Phenol, 4-[(1H-purin-6-ylamino)methyl]- that are predicted to have enhanced potency and selectivity.

Rational Design: AI can assist in the rational design of compounds by predicting how structural modifications will affect their interaction with a target protein.

Activity Prediction:

Quantitative Structure-Activity Relationship (QSAR): ML models can be trained to predict the biological activity of compounds based on their chemical structure. This can be used to screen large virtual libraries of potential analogs and prioritize the most promising candidates for synthesis and testing.

Predicting Physicochemical Properties: AI can also predict key properties such as solubility, permeability, and metabolic stability, which are crucial for the development of effective compounds.

Biosensor Optimization:

AI algorithms can be applied to the design and optimization of biological elements for transcription-factor-based biosensors. This could be relevant for developing sensitive and specific bioassays to screen for the activity of new cytokinin analogs.

The use of AI and ML can significantly accelerate the design-build-test-learn cycle in compound development, leading to the more efficient discovery of novel and effective analogs of Phenol, 4-[(1H-purin-6-ylamino)methyl]-.

Q & A

Q. Advanced

  • Kinetic assays : Measure IC50 values using p-nitrophenyl phosphate hydrolysis (for phosphatases) with varying inhibitor concentrations. Fit data to Michaelis-Menten models to determine competitive vs. non-competitive inhibition .
  • Docking studies : Use GOLD or AutoDock to model ligand-protein interactions (e.g., PDB: 2QBS). Validate binding poses via RMSD (<2.0 Å) against co-crystallized ligands .
  • Mutagenesis : Introduce point mutations (e.g., Arg47Ala in PTP1B) to confirm critical binding residues .

What spectroscopic techniques are essential for characterizing the purity and structure of this compound?

Q. Basic

  • 1H/13C NMR : Identify methylene bridges (δ 4.2–4.8 ppm) and aromatic protons (δ 6.8–8.2 ppm). Use HMBC to confirm purine-phenol connectivity .
  • HRMS : Verify molecular ion ([M+H]+) with <5 ppm error. Fragmentation patterns (e.g., loss of –CH2NH–) confirm substituent positions .
  • FTIR : Detect N–H stretches (3200–3400 cm⁻¹) and phenolic O–H (broad ~3300 cm⁻¹) .

What are the best practices for determining the crystal structure of this compound using small-molecule crystallography?

Q. Basic

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion. Aim for completeness >99% and Rint <5% .
  • Refinement : SHELXL for anisotropic displacement parameters. Apply restraints for disordered solvent molecules .
  • Validation : Check CIF files with PLATON/CHECKCIF for ADDs and ALERTS .

How can in vitro biological activity assays be designed to validate this compound’s pharmacological potential?

Q. Advanced

  • Cell viability assays : Use C2C12 myoblasts (DMEM, 10% FBS) treated with 1–100 µM compound. Compare to insulin controls via MTT/WST-1 assays .
  • Dose-response curves : Fit data to sigmoidal models (GraphPad Prism) to calculate EC50/IC50 .
  • Selectivity screening : Test against related enzymes (e.g., LMW-PTPs vs. PTP1B) to assess target specificity .

What computational strategies are recommended for predicting this compound’s binding affinity to target proteins?

Q. Advanced

  • Pharmacophore modeling : Use Schrödinger’s Phase to identify essential H-bond donors/acceptors aligning with active-site residues .
  • MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to evaluate binding stability. Calculate RMSF to identify flexible regions .
  • Free energy calculations : MM-PBSA/GBSA to estimate ΔGbinding, correlating with experimental Ki values .

How should researchers interpret complex splitting patterns in the NMR spectra of this compound?

Q. Basic

  • Coupling analysis : Use COSY to identify vicinal couplings (3JHH ≈ 2–16 Hz). For aromatic systems, NOESY confirms ortho/meta proton proximity .
  • Dynamic effects : Variable-temperature NMR (e.g., 25–60°C) to detect hindered rotation (e.g., amide bonds) causing signal broadening .

What factors contribute to irreproducible yields in the synthesis of this compound, and how can they be mitigated?

Q. Advanced

  • Moisture sensitivity : Use Schlenk lines for air-sensitive steps (e.g., Grignard additions) .
  • Catalyst optimization : Screen Pd/C vs. Raney Ni for hydrogenation efficiency. Monitor reaction progress via TLC .
  • Scale-up challenges : Maintain consistent stirring rates (≥500 rpm) and cooling (0°C) during exothermic steps to avoid side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.